Computed Lipophilicity (XLogP3-AA) vs. Unsubstituted 3-Phenylpropan-1-amine
The 2,4-dimethyl substitution increases computed lipophilicity relative to the unsubstituted parent scaffold. PubChem reports an XLogP3-AA value of 2.3 for 3-(2,4-dimethylphenyl)propan-1-amine [1]. In contrast, the unsubstituted 3-phenylpropan-1-amine (CID 71128) has a lower computed XLogP3-AA of 1.4 [2]. This difference of 0.9 log units indicates a significantly higher affinity for lipid environments, which may influence membrane permeability and distribution profiles in drug discovery programs.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 (PubChem, computed) |
| Comparator Or Baseline | 3-Phenylpropan-1-amine: XLogP3-AA = 1.4 (PubChem, computed) |
| Quantified Difference | Δ = +0.9 log units |
| Conditions | Computational prediction using XLogP3 algorithm, as deposited in PubChem. |
Why This Matters
A higher logP value can be a critical differentiator in lead optimisation for CNS penetration or for modulating non-specific binding, making the 2,4-dimethyl variant a distinct tool compound compared to the unsubstituted analog.
- [1] PubChem. Compound Summary for CID 4962541, 3-(2,4-Dimethylphenyl)propan-1-amine. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 71128, 3-Phenylpropan-1-amine. National Center for Biotechnology Information, 2025. View Source
